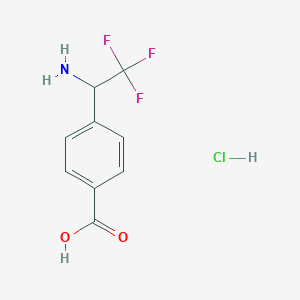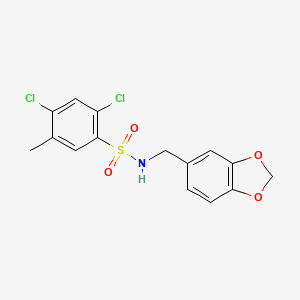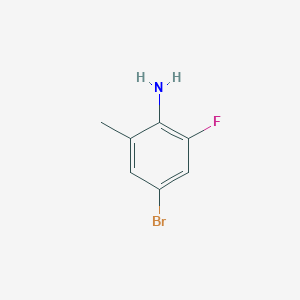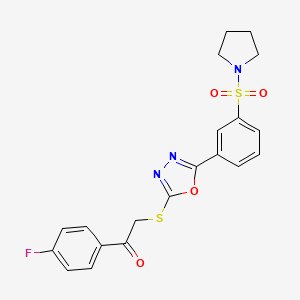![molecular formula C19H19NO5S3 B2699591 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034486-44-5](/img/structure/B2699591.png)
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C19H19NO5S3 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ocular Hypotensive Activity
Derivatives of benzo[b]thiophene-2-sulfonamide, a class to which the specified compound belongs, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in the treatment of glaucoma. The studies highlighted significant ocular hypotensive agents among these derivatives, which were chosen for clinical evaluation due to their potent activity in lowering intraocular pressure in glaucoma models (Graham et al., 1989).
Supramolecular Architectures
Research involving the reaction of N-tosyl-ethylenediamine and salicylaldehyde has led to the synthesis of sulfonamide Schiff base derivatives, which were used to construct novel complexes. These complexes have been characterized through various techniques, demonstrating complex hydrogen bonds, C–H···π, and π–π stacking interactions, presenting unique 1-D, 2-D, and 3-D supramolecular architectures (Li et al., 2009).
Anti-Inflammatory and Anticancer Activities
A series of celecoxib derivatives, including sulfonamides, were synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed compounds with significant biological activities, suggesting the potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial and Antioxidant Properties
Sulfonamide-based Schiff base ligands were synthesized and shown to exhibit significant bioactivity against various microbial species. These studies highlight the potential of these compounds in the development of new antimicrobial and antioxidant agents, which could have broad applications in medicine and beyond (Hassan et al., 2021).
Carbonic Anhydrase Inhibition
Research on new pyrazolines benzene sulfonamides has shown potent inhibitory activity on carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications related to disorders associated with altered carbonic anhydrase activity (Kucukoglu et al., 2016).
Mecanismo De Acción
Target of action
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets. These targets can include enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target. For example, some thiophene derivatives are known to block voltage-gated sodium channels, preventing the flow of sodium ions and thus inhibiting the propagation of action potentials .
Biochemical pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a thiophene derivative targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammatory responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetic properties .
Result of action
The molecular and cellular effects of a thiophene derivative’s action would depend on its specific targets and mode of action. For example, blocking a voltage-gated sodium channel could result in the inhibition of action potentials, leading to a decrease in neuronal excitability .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain thiophene derivatives might be more stable and effective at physiological pH .
Propiedades
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S3/c21-19(17-4-1-10-26-17,18-5-2-11-27-18)13-20-28(22,23)14-6-7-15-16(12-14)25-9-3-8-24-15/h1-2,4-7,10-12,20-21H,3,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAORXCVSAYJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)

![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)





![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2699523.png)

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)
